molecular formula C6H9BrO2 B8667050 2-bromo-3-(propan-2-yloxy)prop-2-enal

2-bromo-3-(propan-2-yloxy)prop-2-enal

Cat. No.: B8667050
M. Wt: 193.04 g/mol
InChI Key: UCDIXJKWUCLMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-3-(propan-2-yloxy)prop-2-enal is an organic compound characterized by the presence of a bromine atom, an isopropoxy group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-(propan-2-yloxy)prop-2-enal typically involves the bromination of 3-isopropoxy-propenal. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-bromo-3-(propan-2-yloxy)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine

Major Products Formed:

    Oxidation: 2-Bromo-3-isopropoxy-propanoic acid.

    Reduction: 2-Bromo-3-isopropoxy-propanol.

    Substitution: 2-Amino-3-isopropoxy-propenal (when reacted with an amine)

Scientific Research Applications

2-bromo-3-(propan-2-yloxy)prop-2-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-bromo-3-(propan-2-yloxy)prop-2-enal involves its interaction with various molecular targets. The bromine atom and aldehyde group are reactive sites that can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, influencing their function and activity .

Comparison with Similar Compounds

    2-Bromo-3-methoxy-propenal: Similar structure but with a methoxy group instead of an isopropoxy group.

    2-Bromo-3-ethoxy-propenal: Similar structure but with an ethoxy group instead of an isopropoxy group.

Comparison: 2-bromo-3-(propan-2-yloxy)prop-2-enal is unique due to the presence of the isopropoxy group, which imparts different steric and electronic properties compared to methoxy or ethoxy analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Properties

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

2-bromo-3-propan-2-yloxyprop-2-enal

InChI

InChI=1S/C6H9BrO2/c1-5(2)9-4-6(7)3-8/h3-5H,1-2H3

InChI Key

UCDIXJKWUCLMJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC=C(C=O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-bromomalonaldehyde, para-toluenesulfonic acid monohydrate, 2-propanol and cyclohexane were stirred at 86° C. in flask with a dean-stark trap under azeotropic conditions. Further distillation removed another 40% of the original solvent volume. The mixture was cooled to 0° C., then concentrated in-vacuo, to isolate the title compound (13.2 g). 1H-NMR: 9.16 (s, 1H), 7.65 (s, 1H), 4.51 (m, 1H), 1.47 (d, 6H).
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Synthesis routes and methods II

Procedure details

With moderate agitation, a 20 gallon reactor system was charged with cyclohexane (29.12 L), 2-bromo-malonaldehyde (2.33 kg), p-toluenesulfonic acid monohydrate 43.94 g, and 2-propanol (4.65 L). The contents of the reactor were heated to allow for the removal of distillate under atmospheric pressure (jacket temp. 95° C. and process temp. at 66.4° C.). A total of 16 L of distillate was removed from the reaction via the cooling tower. This represents approximately 47% of the total volume of cyclohexane/2-propanol (33.77 L) being removed from the reactor. The reaction solution was cooled to near ambient temperature and transferred to a 10 gallon reactor system at 40° C. An additional 6 L of distillate was removed under vacuum (~64 torr, jacket temp. 62° C., and reaction temp. 25° C.). The mobile dark orange oil was drained from the vessel and transferred to a rotary evaporator receiver flask and further concentrated under house vacuum at ~30° C. using a rotary evaporator. About 0.2 L more of solvent was removed. Total product obtained was 3.072 kg (16 mol, 103% yield). The product was used as obtained in the next step. This material is unstable and must be kept in a freezer (<-5° C., under nitrogen). The shelve-life is about 2 weeks.
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